N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound with significant potential in various scientific applications. Its chemical structure includes a thiophene ring, which contributes to its unique properties and reactivity. The compound is characterized by its molecular formula and a molecular weight of approximately 402.4 g/mol.
The compound is cataloged under the CAS number 2034305-24-1, indicating its registration in chemical databases for research purposes. It has been synthesized and studied for its biological activities, particularly as a potential therapeutic agent.
This compound falls under the category of amides, specifically those containing sulfonyl and hydroxyethoxy functionalities. Its classification is significant for understanding its chemical behavior and potential applications in medicinal chemistry.
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide can be achieved through several methods, often involving multi-step reactions that include:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts (e.g., coupling agents like EDC or DCC) to facilitate the amidation process effectively.
The molecular structure of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide can be represented using various structural formulas, including:
InChI=1S/C17H23N2O4S/c18-13(19)10-20-15(21)12-16(22)14-11-23(24)17(25)9-8-7-6-5-4-3/h5-11,13H,3-4,12,18H2,(H,19,21)(H,22,24)/t13-/m0/s1
The compound's structural features include:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide can participate in various chemical reactions including:
These reactions often require careful control of pH and temperature to achieve desired selectivity and yield.
The mechanism of action for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is primarily related to its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often show activity against various biological targets, suggesting potential therapeutic uses.
The physical properties of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide include:
Chemical properties include:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant changes in biological activity and utility in research contexts.
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5